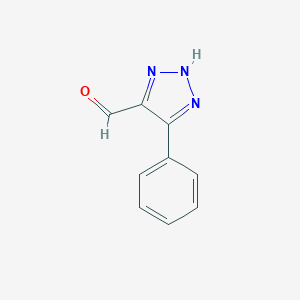

4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2H-triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGIAYKTCWJZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966004 | |

| Record name | 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51719-84-7 | |

| Record name | 51719-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways for enhanced understanding.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds and functional materials. The presence of a formyl group at the 5-position of the 4-phenyl-1H-1,2,3-triazole core offers a versatile handle for further chemical transformations, making this compound a crucial intermediate in the synthesis of more complex molecules. This guide explores two primary and effective routes for the synthesis of this compound: the direct cyclization of α-bromocinnamaldehyde with sodium azide and a two-step approach involving the oxidation of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.

Synthetic Pathways

Two robust methods for the synthesis of this compound are presented below, each with distinct advantages in terms of reaction conditions and overall efficiency.

Method 1: Direct Synthesis from α-Bromocinnamaldehyde

This method offers a direct and high-yielding route to the target compound through a cycloaddition reaction. The key starting material, 2-bromo-3-phenyl-2-propenal (α-bromocinnamaldehyde), is first synthesized from cinnamaldehyde.

Reaction Scheme:

Caption: Overall workflow for the synthesis via α-bromocinnamaldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-bromo-3-phenyl-2-propenal (α-bromocinnamaldehyde)

This step involves the bromination of cinnamaldehyde followed by dehydrobromination.

-

Materials: Cinnamaldehyde, Bromine, suitable solvent (e.g., carbon tetrachloride or dichloromethane), and a base for dehydrobromination (e.g., triethylamine or potassium carbonate).

-

Procedure:

-

Dissolve cinnamaldehyde in a suitable solvent and cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

To the resulting solution of 2,3-dibromo-3-phenylpropanal, add a base to induce dehydrobromination.

-

Stir the mixture at room temperature or with gentle heating until the formation of 2-bromo-3-phenyl-2-propenal is complete.

-

Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

-

Step 2: Synthesis of this compound

The reaction of 2-bromo-3-phenyl-2-propenal with sodium azide proceeds at room temperature to yield the final product.[1]

-

Materials: 2-bromo-3-phenyl-2-propenal, Sodium azide (NaN₃), Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent.

-

Procedure:

-

Dissolve 2-bromo-3-phenyl-2-propenal in the chosen solvent.

-

Add sodium azide portion-wise to the stirred solution at room temperature.

-

Continue stirring at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 87% | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Key Reagents | 2-bromo-3-phenyl-2-propenal, Sodium Azide | [1] |

Method 2: Oxidation of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol

This two-step method involves the initial synthesis of the corresponding alcohol precursor, (4-phenyl-1H-1,2,3-triazol-5-yl)methanol, followed by its oxidation to the desired aldehyde.

Reaction Scheme:

References

An In-depth Technical Guide on the Formation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides experimental protocols, and presents quantitative data for comparative analysis.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds and functional materials. Its stability, synthetic accessibility, and ability to engage in hydrogen bonding have made it a favored structural unit in drug design. Specifically, this compound serves as a versatile intermediate, with the aldehyde functionality enabling further molecular elaborations. This guide explores the key methodologies for its synthesis, focusing on the underlying reaction mechanisms and practical experimental considerations.

Synthetic Pathways and Mechanisms

Two principal synthetic strategies have been identified for the formation of this compound. The first is a direct, one-pot synthesis from an α,β-unsaturated aldehyde, while the second is a two-step approach involving the initial formation of the 4-phenyl-1H-1,2,3-triazole core followed by formylation.

Pathway 1: Direct Synthesis from α-Bromocinnamaldehyde

A highly efficient and regioselective one-pot synthesis of this compound involves the reaction of α-bromocinnamaldehyde (2-bromo-3-phenyl-2-propenal) with sodium azide. This metal-free approach proceeds under mild conditions and affords the target molecule in high yield.

Mechanism: The reaction is proposed to proceed through a [3+2] cycloaddition of the azide to the carbon-carbon double bond of the α-bromo-α,β-unsaturated aldehyde. The electron-withdrawing nature of the bromine atom facilitates this cycloaddition. The initial cycloadduct then undergoes elimination of hydrogen bromide to yield the aromatic this compound.[1]

Caption: Proposed mechanism for the direct synthesis of this compound.

Pathway 2: Two-Step Synthesis via 4-phenyl-1H-1,2,3-triazole

This alternative pathway involves two distinct stages: the synthesis of the 4-phenyl-1H-1,2,3-triazole core, followed by the introduction of the formyl group at the C5 position.

The most common method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". In this case, phenylacetylene reacts with an azide source (e.g., sodium azide with an in-situ generated alkyl halide or trimethylsilyl azide) in the presence of a copper(I) catalyst to regioselectively yield 4-phenyl-1H-1,2,3-triazole.

Caption: Synthesis of the 4-phenyl-1H-1,2,3-triazole core via CuAAC.

Two primary methods can be employed for the formylation of the pre-formed triazole ring: the Vilsmeier-Haack reaction and lithiation followed by quenching with a formylating agent.

-

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich triazole ring undergoes electrophilic substitution by the Vilsmeier reagent, and subsequent hydrolysis yields the aldehyde.[2][3][4]

Caption: Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole.

-

Lithiation and Formylation: This method involves the regioselective deprotonation of the C5 position of the triazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as ethyl formate or DMF, to introduce the aldehyde group.[5]

Caption: Formylation via lithiation of the C5 position.

Data Presentation

The following tables summarize the quantitative data for the different synthetic pathways.

Table 1: Direct Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature | Yield (%) | Reference |

| α-Bromocinnamaldehyde | Sodium Azide | Not specified | Room Temperature | 87 | [1] |

Table 2: Two-Step Synthesis of this compound

| Step | Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 1 | Phenylacetylene | Sodium Azide, Methyl Iodide | Copper Iodide | Not specified | Not specified | Not specified | [5] |

| 2 | 1-Methyl-4-phenyl-1H-1,2,3-triazole | n-Butyllithium, Ethyl Formate | - | Not specified | Not specified | Not specified | [5] |

Note: Specific yield data for the two-step synthesis of the unsubstituted this compound was not available in the searched literature. The table reflects the reagents used for a similar N-methylated analog.

Experimental Protocols

Protocol for Direct Synthesis from α-Bromocinnamaldehyde (Pathway 1)

While a detailed, step-by-step protocol was not found in the initial search, a general procedure based on the available information is provided below.

Materials:

-

α-Bromocinnamaldehyde (2-bromo-3-phenyl-2-propenal)

-

Sodium Azide (NaN₃)

-

Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO or N,N-Dimethylformamide - DMF)

Procedure:

-

Dissolve α-bromocinnamaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add sodium azide portion-wise to the stirred solution at room temperature. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol for Two-Step Synthesis (Pathway 2)

Materials:

-

Phenylacetylene

-

Sodium Azide (NaN₃)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol/Water mixture

Procedure:

-

To a solution of phenylacetylene in a tert-butanol/water mixture, add sodium azide.

-

In a separate flask, prepare a solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.

-

Add the copper sulfate/sodium ascorbate solution to the phenylacetylene/azide mixture.

-

Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-phenyl-1H-1,2,3-triazole.

Materials:

-

4-phenyl-1H-1,2,3-triazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl formate or N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve 4-phenyl-1H-1,2,3-triazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.

-

Stir the mixture at -78 °C for the time required for complete deprotonation (typically 30-60 minutes).

-

Add the formylating agent (ethyl formate or DMF) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature slowly and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to afford this compound.

Conclusion

The formation of this compound can be achieved through two primary synthetic routes. The direct, one-pot synthesis from α-bromocinnamaldehyde offers an efficient and high-yielding pathway under mild, metal-free conditions. The two-step approach, involving the well-established CuAAC reaction followed by formylation, provides a more modular route that allows for greater diversification of the triazole core before the introduction of the aldehyde functionality. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for molecular diversity. Both pathways provide valuable tools for the synthesis of this important heterocyclic building block for applications in drug discovery and materials science.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Abstract

This document provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, spectral characteristics, synthesis methodologies, and chemical reactivity. Experimental protocols for its synthesis and a representative derivatization reaction are provided. The potential applications, particularly in drug discovery and material science, are also discussed, supported by diagrams illustrating its synthetic pathway and reaction versatility.

Core Chemical Properties

This compound is an organic compound with the molecular formula C₉H₇N₃O.[1][2] Its structure features a planar, five-membered 1,2,3-triazole ring, which is an aromatic heterocycle, substituted with a phenyl group at the 4-position and a formyl (aldehyde) group at the 5-position.[1] This unique combination of a stable triazole core, a versatile aldehyde functional group, and a phenyl moiety imparts a range of useful chemical properties and makes it a valuable building block in various scientific fields.[1][3]

Physicochemical Data

The key physicochemical properties of this compound and its common isomer are summarized below. The high polarity conferred by the three nitrogen atoms in the triazole ring significantly influences its physical characteristics.[1]

| Property | Data | Reference |

| IUPAC Name | 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde | [1] |

| CAS Number | 51719-84-7 | [1] |

| Molecular Formula | C₉H₇N₃O | [1][2] |

| Molecular Weight | 173.17 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 99-101°C (for isomer 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde) | [4] |

| SMILES | C1=CC=C(C=C1)C2=NNN=C2C=O | [1][2] |

| InChI Key | LLGIAYKTCWJZHF-UHFFFAOYSA-N | [1] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table summarizes its characteristic spectral data.

| Spectroscopy | Data (Solvent: DMSO-d₆) | Reference |

| ¹H NMR | δ 10.17 (s, 1H, CHO), 7.95 (m, Ar-H), 7.52 (m, Ar-H) | [5] |

| ¹³C NMR | δ 187.79 (CHO), 144.04 (C-triazole), 134.20-128.91 (C-phenyl) | [5] |

| IR (KBr) | ν 1694 cm⁻¹ (C=O stretching), 1584 & 1562 cm⁻¹ (C=C stretching), 1109 cm⁻¹ | [5] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. The most prominent methods include the reaction of α-bromocinnamaldehyde with sodium azide, the Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole, and the oxidation of the corresponding alcohol, (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.[3][5][6]

A particularly efficient method involves the reaction of 2-bromo-3-phenyl-2-propenal with sodium azide, which proceeds at room temperature and provides the target compound in high yield.[5] This approach is noted for its mild conditions and avoidance of toxic catalysts, aligning with the principles of "green chemistry".[5]

Experimental Protocol: Synthesis from α-Bromocinnamaldehyde

This protocol is based on the method described by Nenajdenko et al., which provides an 87% isolated yield.[5]

Materials:

-

2-bromo-3-phenyl-2-propenal (α-bromocinnamaldehyde)

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-3-phenyl-2-propenal (1.0 eq) in DMSO.

-

To this solution, add sodium azide (1.2 eq) portion-wise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold water.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Characterize the final product using NMR and IR spectroscopy to confirm its structure and purity.[5]

Chemical Reactivity and Protocols

The reactivity of this compound is dominated by its aldehyde group, which serves as a handle for numerous chemical transformations.[1] The triazole ring itself is relatively stable but can undergo N-substitution.

Key Reactions:

-

Condensation Reactions: The aldehyde group readily undergoes condensation with primary amines to form imines (Schiff bases) and with active methylene compounds in Knoevenagel condensations.[1][7]

-

Nucleophilic Addition: It reacts with nucleophiles such as Grignard reagents or organolithium compounds at the electrophilic carbonyl carbon.[1]

-

Wittig Reaction: The aldehyde can be converted into a variety of alkenes using phosphorus ylides.[3]

-

Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid.[8]

-

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, leading to more complex fused heterocyclic systems.[1]

Experimental Protocol: Knoevenagel Condensation

This protocol provides a general method for the derivatization of the aldehyde via a Knoevenagel condensation with an active methylene compound like malononitrile.[7]

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

Procedure:

-

In a suitable flask, dissolve this compound (1.0 eq) in ethanol.

-

Add malononitrile (1.1 eq) to the solution.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation.

-

Filter the solid product, wash it with cold ethanol, and dry it under vacuum.

-

The resulting product, 2-((4-phenyl-1H-1,2,3-triazol-5-yl)methylene)malononitrile, can be further purified by recrystallization if necessary.

Scientific and Industrial Applications

The structural features of this compound make it a compound of high interest across several domains.

-

Medicinal Chemistry: The 1,2,3-triazole moiety is a recognized pharmacophore present in numerous approved drugs.[1] This compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. Derivatives have been investigated for a range of biological activities, including antimicrobial (antibacterial and antifungal) and anticancer properties.[1][9]

-

Organic Synthesis: As a versatile building block, its reactive aldehyde group allows for the construction of more complex molecular architectures.[1] It is a key intermediate in the synthesis of a wide array of heterocyclic compounds.[4]

-

Material Science: The compound's unique electronic properties and its ability to form coordination complexes make it a candidate for the development of advanced materials, such as fluorescent probes or functional polymers.[1][4]

-

Agrochemicals: Due to its demonstrated antimicrobial properties, it holds potential for use in the development of novel fungicides and bactericides for crop protection.[1]

Conclusion

This compound is a stable, synthetically accessible, and highly versatile heterocyclic compound. Its well-defined chemical properties, characterized by the reactivity of its aldehyde group and the stability of the triazole core, make it an important intermediate for both academic research and industrial applications. The continued exploration of this molecule and its derivatives is expected to yield significant advancements in drug discovery, organic synthesis, and material science.

References

- 1. Buy this compound | 51719-84-7 [smolecule.com]

- 2. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 3. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Istanbul University Press [iupress.istanbul.edu.tr]

Spectroscopic and Synthetic Profile of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. This compound is a valuable building block in medicinal chemistry and materials science.[1] The information presented herein is intended to support research and development efforts in these fields.

Spectroscopic Data

The structural confirmation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Mass spectrometry data for this specific compound was not available in the reviewed literature.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Attribution | Solvent |

| 10.17 | Singlet | Aldehyde group (-CHO) | DMSO-d6 |

| 7.95 | Multiplet | Phenyl substituent | DMSO-d6 |

| 7.52 | Multiplet | Phenyl substituent | DMSO-d6 |

Data sourced from Novokshonov et al.[2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Attribution | Solvent |

| 187.79 | Aldehyde group carbon (>C=O) | DMSO-d6 |

| 144.04 | Triazole ring carbon | DMSO-d6 |

| 128.91-134.20 | Phenyl radical carbons | DMSO-d6 |

Data sourced from Novokshonov et al.[2]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Attribution |

| 1694 | >C=O stretching |

| 1584 | Phenyl ring stretching |

| 1562 | >C=C< stretching |

| 1109 | Phenyl ring absorption |

Data sourced from Novokshonov et al.[2]

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound from α-bromocinnamaldehyde and sodium azide, which has been reported to yield the product in 87% isolated yield.[2]

Materials:

-

α-bromocinnamaldehyde

-

Sodium azide (NaN₃)

-

Appropriate solvent (the specific solvent for the final reaction step is not detailed in the source, but the reaction proceeds at room temperature)

Procedure:

The synthesis is a two-step process starting from 3-phenyl-2-propenal:

-

Synthesis of 2-bromo-3-phenyl-2-propenal (α-bromocinnamaldehyde):

-

3-phenyl-2-propenal is first brominated using molecular bromine.

-

This is followed by dehydrobromination of the resulting 2,3-dibromo-3-phenyl-2-propenal to yield 2-bromo-3-phenyl-2-propenal.[2]

-

-

Synthesis of this compound:

-

2-bromo-3-phenyl-2-propenal is reacted with sodium azide.

-

The reaction proceeds at room temperature to exclusively afford this compound.[2]

-

This method is highlighted for its mild conditions and avoidance of toxic solvents and catalysts, aligning with the principles of "green chemistry".[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. This heterocyclic compound, featuring a unique combination of a phenyl group, a 1,2,3-triazole ring, and a carbaldehyde moiety, is a molecule of significant interest in medicinal chemistry and materials science. Its structural features suggest potential as a scaffold for the development of novel therapeutic agents and functional materials. This document consolidates key experimental data and protocols to facilitate further research and application of this versatile molecule.

Molecular Structure and Properties

This compound (C₉H₇N₃O) is an aromatic heterocyclic compound with a molecular weight of 173.17 g/mol . The core of the molecule consists of a five-membered 1,2,3-triazole ring, to which a phenyl group is attached at the 4th position and a carbaldehyde (formyl) group at the 5th position.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Molecular Formula | C₉H₇N₃O |

| Molecular Weight | 173.17 g/mol |

| SMILES | O=Cc1c(nn[nH]1)c2ccccc2 |

| InChIKey | LLGIAYKTCWJZHF-UHFFFAOYSA-N |

| CAS Number | 51719-84-7 |

Synthesis

A reported synthesis of this compound involves the reaction of α-bromocinnamaldehyde with sodium azide. This method is noted for its high yield and mild reaction conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

α-bromocinnamaldehyde

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

Dissolve α-bromocinnamaldehyde (1 equivalent) in dimethylformamide (DMF).

-

To this solution, add sodium azide (1.1 equivalents) portion-wise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Yield: 87% (reported).

Spectroscopic Characterization

The structure of this compound has been confirmed by various spectroscopic techniques, including Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data

| Technique | Observed Peaks/Shifts |

| IR (cm⁻¹) | ~3100-3000 (aromatic C-H stretch), ~1700 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic) |

| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, CHO), ~8.0-7.4 (m, 5H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~185.0 (CHO), ~145.0 (C-4 of triazole), ~135.0 (C-5 of triazole), ~130.0-128.0 (phenyl carbons) |

Note: The exact peak positions and chemical shifts may vary slightly depending on the solvent and experimental conditions.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited in the reviewed literature, the 1,2,3-triazole scaffold is a well-known pharmacophore present in numerous bioactive compounds exhibiting a wide range of activities, including antimicrobial, antiviral, and anticancer effects.

A common mechanism of action for many biologically active triazole derivatives is the inhibition of specific enzymes. The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. The following diagram illustrates a generalized logical workflow for the screening and proposed mechanism of action for a triazole-based enzyme inhibitor.

Caption: Logical workflow for the investigation of a triazole compound as a potential enzyme inhibitor.

Conclusion

This compound represents a molecule with significant potential for further investigation. Its well-defined structure, accessible synthesis, and the known biological relevance of its core components make it an attractive candidate for applications in drug discovery and materials science. This guide provides a foundational repository of its key characteristics to support and stimulate future research endeavors. The aldehyde functionality, in particular, offers a versatile handle for further chemical modifications, opening avenues for the creation of diverse molecular libraries for screening and development.

The Diverse Biological Activities of 4-Phenyl-1H-1,2,3-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety, particularly the 4-phenyl-1H-1,2,3-triazole scaffold, has emerged as a "privileged" structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it an ideal building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities exhibited by this class of compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity

Derivatives of 1,2,3-triazole have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various 1,2,3-triazole derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting biological or biochemical function.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Phosphonate derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [1] |

| Phosphonate derivative 8 | A-549 (Lung Carcinoma) | 21.25 | [1] |

| Phosphonate derivative 8 | MCF-7 (Breast Adenocarcinoma) | 18.06 | [1] |

| Phosphonate derivative 8 | MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | [1] |

| Pyrazolo-[1,2,4]-triazole-[1,2,3]-triazole hybrid 7 | HepG-2 (Liver Cancer) | 12.22 | |

| Pyrazolo-[1,2,4]-triazole-[1,2,3]-triazole hybrid 7 | HCT-116 (Colon Cancer) | 14.16 | |

| Pyrazolo-[1,2,4]-triazole-[1,2,3]-triazole hybrid 7 | MCF-7 (Breast Adenocarcinoma) | 14.64 | |

| 2H-benzo[b][1,4]oxazin-3(4H)-one linked 14b | A549 (Lung Cancer) | 7.59 ± 0.31 | |

| 2H-benzo[b][1,4]oxazin-3(4H)-one linked 14c | A549 (Lung Cancer) | 18.52 ± 0.59 | |

| Tetrahydrocurcumin derivative 4g | HCT-116 (Colon Carcinoma) | 1.09 ± 0.17 | [2] |

| (1-aryl-1H-1,2,3-triazol-4-yl)methyl derivative 3d | MCF-7 (Breast Adenocarcinoma) | 11.34 | [3] |

| (1-aryl-1H-1,2,3-triazol-4-yl)methyl derivative 3f | MCF-7 (Breast Adenocarcinoma) | 11.73 | [3] |

Antiviral Activity

A significant area of investigation for 4-phenyl-1H-1,2,3-triazole derivatives is their potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV-1). These compounds have been developed as inhibitors of the HIV-1 capsid (CA) protein, a crucial target involved in both early and late stages of the viral replication cycle.

Quantitative Data: Anti-HIV-1 Activity

The following table presents the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for several 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives. The Selectivity Index (SI), the ratio of CC50 to EC50, indicates the therapeutic window of the compound.

| Compound ID | Anti-HIV-1 Activity (NL4-3) EC50 (µM) | Cytotoxicity (TZM-bl cells) CC50 (µM) | Selectivity Index (SI) | Reference |

| 6a-9 | 3.13 ± 0.91 | > 16.48 | > 5.26 | [4] |

| 6a-10 | 3.30 ± 0.63 | > 16.48 | > 4.99 | [4] |

| 6a-11 | 3.46 ± 0.59 | > 16.48 | > 4.76 | [4] |

| 5b | 3.30 ± 0.85 | > 20.64 | > 6.25 | [4] |

| d19 | 0.59 ± 0.06 | >100 | >169 | [5] |

| d13 | 0.59 ± 0.08 | >100 | >169 | [5] |

| PF-74 (Reference) | 0.79 ± 0.09 | >100 | >126 | [5] |

Mechanism of Action: HIV-1 Capsid Inhibition

These derivatives function by binding to a pocket within the HIV-1 capsid protein. This interaction disrupts the delicate balance of capsid stability required for the viral lifecycle, affecting both the uncoating process in the early phase and the assembly of new viral particles in the late phase.

Antimicrobial Activity

Triazole derivatives have long been recognized for their antimicrobial properties. The 4-phenyl-1,2,3-triazole scaffold has been incorporated into novel compounds demonstrating activity against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Phenylpiperazine derivative 9 | E. coli | 0.12 - 1.95 | [6] |

| Phenylpiperazine derivative 9 | S. aureus | 0.12 - 1.95 | [6] |

| Phenylpiperazine derivative 9 | P. aeruginosa | 0.12 - 1.95 | [6] |

| Nalidixic acid-based derivative 1a-g | P. aeruginosa | 16 | [6] |

| Nalidixic acid-based derivative 2 (chloro-subst.) | Various bacteria | 16 | [6] |

| Triazole-3-thione derivative | B. subtilis | 31.25 | [6] |

Anti-inflammatory Activity

Several 1,2,3-triazole and 1,2,4-triazole derivatives have been evaluated for their anti-inflammatory effects. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

Quantitative Data: COX Inhibition and In Vivo Activity

The table below includes in vitro COX enzyme inhibition data and in vivo anti-inflammatory activity from the carrageenan-induced paw edema model.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | In Vivo % Inhibition (Carrageenan Paw Edema) | Reference |

| Diaryl-1,2,4-triazole 21a | 9.15 | 2.13 | > Celecoxib | [7] |

| Diaryl-1,2,4-triazole 21b | 8.85 | 1.98 | > Celecoxib | [7] |

| Schiff base derivative 4 | 117.8 | 1.76 | Weaker than Indomethacin | [7] |

| 1,2,4-Triazole anilide 6f | - | - | 78% | [8] |

| 1,2,4-Triazole anilide 6e | - | - | 76% | [8] |

| Ibuprofen-triazole hybrid 6b | - | - | 100% (at 8h) | [9] |

| Celecoxib (Reference) | 6.12 | 0.95 | - | [7] |

Signaling Pathway: MAPK/NF-κB in Inflammation

Inflammatory stimuli activate signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10][11][12][13] These pathways lead to the transcription of pro-inflammatory genes, including COX-2 and various cytokines. Triazole derivatives can exert anti-inflammatory effects by modulating these pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following sections describe key experimental protocols used to characterize the biological activities of 4-phenyl-1H-1,2,3-triazole derivatives.

General Workflow: Synthesis to Screening

The discovery of biologically active triazole derivatives often follows a standardized workflow, beginning with synthesis, typically via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," followed by a cascade of biological assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 2-4 hours until purple formazan crystals are visible.[14][15]

-

Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.[18][19][20][21][22]

-

Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 50-100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 3: Single-Cycle HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit a single round of viral infection, which is particularly useful for identifying inhibitors of early-stage events like capsid uncoating.[23][24][25]

-

Virus Production: Generate single-cycle infectious viral particles by co-transfecting HEK293T cells with an HIV-1 reporter vector plasmid (e.g., carrying a luciferase gene) and a VSV-G expression plasmid. Harvest the virus-containing supernatant 48-72 hours later.

-

Cell Seeding: Seed target cells (e.g., TZM-bl or MT-4 cells) into a 96-well plate.

-

Infection and Treatment: Prepare serial dilutions of the test compound. Add the diluted compounds to the cells, followed by the addition of a standardized amount of the reporter virus.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Quantification: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-drug control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[26][27][28][29][30]

-

Animal Acclimatization: Acclimate animals (e.g., Wistar rats or Swiss mice) to laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., Indomethacin) orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the subplantar surface of the right hind paw.[26][27]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume (edema) for each group compared to the baseline. Determine the percentage inhibition of edema by the test compound relative to the vehicle control group.

Conclusion

The 4-phenyl-1H-1,2,3-triazole scaffold is a remarkably versatile platform for the development of new drugs with a wide range of biological activities. The evidence strongly supports its role as a key pharmacophore in the design of novel anticancer, antiviral, antimicrobial, and anti-inflammatory agents. The continued exploration of structure-activity relationships and mechanisms of action for these derivatives holds significant promise for addressing unmet medical needs.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 1,2,4-triazole phenylalanine derivatives targeting an unexplored region within the interprotomer pocket of the HIV capsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]

- 8. mc.minia.edu.eg [mc.minia.edu.eg]

- 9. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Roles of TLR/MyD88/MAPK/NF-κB Signaling Pathways in the Regulation of Phagocytosis and Proinflammatory Cytokine Expression in Response to E. faecalis Infection | PLOS One [journals.plos.org]

- 13. Chronic activation of endothelial MAPK disrupts hematopoiesis via NFKB dependent inflammatory stress reversible by SCGF - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. atcc.org [atcc.org]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. researchgate.net [researchgate.net]

- 29. inotiv.com [inotiv.com]

- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, recognized as a bioisostere for amide bonds and a key component in a wide array of therapeutic agents.[1] The title compound, featuring a reactive carbaldehyde group, serves as a versatile synthon for the elaboration of more complex molecular architectures, making a thorough understanding of its three-dimensional structure paramount for rational drug design and materials science applications.[1]

This document details the synthesis, spectroscopic characterization, and definitive structural elucidation by single-crystal X-ray diffraction, presenting data in a clear, comparative format and outlining the experimental workflows.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through a multi-step process, often commencing with a "click chemistry" reaction to form the triazole core, followed by functional group manipulation to introduce the carbaldehyde.

Spectroscopic Data Summary

Prior to crystallographic analysis, the confirmation of the molecular structure is typically achieved through standard spectroscopic techniques. The following table summarizes the expected spectroscopic data for this compound, compiled from analyses of closely related derivatives.[2][3][4][5]

| Technique | Description | Expected Values |

| ¹H-NMR | Chemical shifts (δ) in ppm relative to TMS. | ~10.0-10.2 (s, 1H, CHO), ~8.0-8.5 (s, 1H, triazole-H, tautomer dependent), ~7.4-7.9 (m, 5H, Ar-H), ~14.0-15.0 (br s, 1H, N-H) |

| ¹³C-NMR | Chemical shifts (δ) in ppm. | ~185.0 (CHO), ~148.0 (C-CHO), ~147.0 (C-Ph), ~125.0-135.0 (Ar-C), ~120.0-129.0 (triazole-CH, tautomer dependent) |

| FT-IR | Characteristic absorption bands (ν) in cm⁻¹. | ~3100-3150 (N-H stretch), ~3050-3100 (Ar C-H stretch), ~2800-2900 (Aldehyde C-H stretch), ~1680-1700 (C=O stretch), ~1450-1600 (C=C and C=N stretch) |

| Mass Spec. | Molecular Ion Peak (m/z) for C₉H₇N₃O. | Calculated: 173.0589; Found: [M+H]⁺ 174.0667 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of molecular structure, conformation, and intermolecular interactions.

Experimental Protocols

a) Crystal Growth: High-quality single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution.[6]

-

Protocol: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof). The solution is filtered through a syringe filter into a clean vial. The vial is covered with parafilm, which is then pierced with a few small holes to allow for slow evaporation of the solvent over several days at room temperature in a vibration-free environment.[6][7]

b) Data Collection and Structure Refinement:

-

Protocol: A suitable single crystal is mounted on a goniometer head.[7] X-ray intensity data are collected at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2][8] The collected data frames are processed to yield a set of unique reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Crystallographic Data Summary

The following table presents a summary of representative crystallographic data for a 4-phenyl-1,2,3-triazole derivative, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.[2][3][8][9]

| Parameter | Value |

| Chemical Formula | C₉H₇N₃O |

| Formula Weight | 173.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-8 |

| c (Å) | ~14-17 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~900-1100 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.3-1.5 |

| Absorption Coefficient (mm⁻¹) | ~0.09-0.11 |

| F(000) | ~360 |

| Final R indices [I > 2σ(I)] | R₁ = ~0.04-0.06 |

| wR₂ (all data) | ~0.10-0.15 |

Molecular and Crystal Structure Insights

The crystal structure of this compound is expected to exhibit several key features:

-

Planarity: The 1,2,3-triazole ring is inherently planar.[2][3] However, the phenyl and carbaldehyde substituents will likely be twisted relative to the triazole plane to minimize steric hindrance. The dihedral angle between the triazole and phenyl rings is a noteworthy conformational parameter.[3][9]

-

Bond Lengths and Angles: The bond lengths within the triazole ring will reflect its aromatic character, with C-N and N-N distances intermediate between single and double bonds.[2][3]

-

Intermolecular Interactions: In the crystal lattice, molecules are likely to be linked by hydrogen bonds involving the triazole N-H donor and the carbaldehyde oxygen or a triazole nitrogen as acceptors. Additionally, π-π stacking interactions between the phenyl and/or triazole rings may play a significant role in stabilizing the crystal packing.[2]

Visualization of Experimental and Logical Workflows

To provide a clear understanding of the process from synthesis to final structural analysis, the following diagrams illustrate the key workflows.

Caption: Experimental workflow from synthesis to structural elucidation.

Caption: Logical flow of single-crystal X-ray structure determination.

References

- 1. Buy this compound | 51719-84-7 [smolecule.com]

- 2. eprints.sunway.edu.my [eprints.sunway.edu.my]

- 3. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. How To [chem.rochester.edu]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines predicted solubility based on the physicochemical properties of the molecule and data from structurally analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a visual workflow to guide researchers in their laboratory practices. This guide is intended to be a valuable resource for professionals in chemistry and drug development who are working with this and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenyl group, a 1,2,3-triazole ring, and a carbaldehyde functional group, imparts a unique combination of properties that make it a versatile building block for the synthesis of more complex molecules. Understanding the solubility of this compound is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development. This guide addresses the solubility of this compound in a range of organic solvents.

Predicted Solubility Profile

The this compound molecule possesses both polar (the triazole ring and the carbaldehyde group) and non-polar (the phenyl ring) characteristics. This amphiphilic nature suggests that its solubility will be dependent on the polarity of the solvent.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Slightly Soluble | High polarity can interact with the polar functional groups of the solute. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble / Slightly Soluble | Similar to DMSO, its high polarity is expected to facilitate dissolution. |

| Acetone | Polar Aprotic | Sparingly Soluble | Moderate polarity may lead to limited solubility. |

| Ethanol | Polar Protic | Sparingly Soluble | The hydroxyl group can hydrogen bond, but the overall polarity is less than DMSO/DMF. |

| Methanol | Polar Protic | Sparingly Soluble | Similar to ethanol, with slightly higher polarity. |

| Dichloromethane (DCM) | Non-polar | Sparingly Soluble / Insoluble | Can interact with the phenyl ring but may not effectively solvate the polar triazole and carbaldehyde groups. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble / Insoluble | Its ester group provides some polarity, but it may not be sufficient for significant dissolution. |

| Toluene | Non-polar | Insoluble | Primarily interacts through van der Waals forces with the phenyl ring, unlikely to dissolve the polar parts of the molecule. |

| Hexane | Non-polar | Insoluble | Highly non-polar, not expected to be a good solvent for this compound. |

Note: This table is based on theoretical predictions and data from analogous compounds. Experimental verification is required.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Small test tubes or vials with caps

-

Analytical balance

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

-

Temperature-controlled environment (e.g., water bath or incubator)

Experimental Procedure

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Initial Qualitative Assessment:

-

Add approximately 1-2 mg of this compound to each labeled test tube.

-

Add 1 mL of the corresponding solvent to each tube.

-

Cap the tubes and vortex for 1-2 minutes at a consistent temperature (e.g., 25 °C).

-

Visually inspect each tube for the presence of undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Determination (for solvents showing some solubility):

-

Accurately weigh a specific amount of the compound (e.g., 10 mg) and add it to a test tube.

-

Add the solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, cap the tube and vortex until the solid is fully dissolved or it is clear that no more solid will dissolve.

-

Record the total volume of solvent required to dissolve the solid.

-

Calculate the approximate solubility in mg/mL.

-

-

Data Recording: Meticulously record all observations, including the amounts of solute and solvent used, the temperature, and the visual assessment of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Theoretical Calculations for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details established experimental protocols for its synthesis and characterization, alongside a thorough exploration of its molecular properties through theoretical calculations. Due to the limited availability of dedicated computational studies on this specific molecule, this guide leverages data from closely related analogs to provide insights into its structural, vibrational, and electronic characteristics. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using workflow diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a versatile organic compound featuring a 1,2,3-triazole ring substituted with a phenyl group at the 4-position and a carbaldehyde group at the 5-position. The 1,2,3-triazole moiety is a well-known pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various non-covalent interactions. The presence of the reactive aldehyde group makes this compound a valuable building block for the synthesis of more complex molecules with potential biological activities.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the physicochemical properties of molecules, offering insights that complement experimental findings and guide further research. This guide outlines the common computational methodologies applied to triazole derivatives and presents a synthesis of available experimental data for the title compound.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar triazole ring, a consequence of the sp² hybridization of its constituent atoms and the delocalization of π-electrons. This planarity is a common feature of aromatic heterocyclic systems.

Theoretical Geometrical Parameters (of a close analog)

Table 1: Selected Bond Lengths and Angles for 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde (from X-ray Crystallography)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| C-C (aldehyde) | 1.46 Å | |

| C-N (triazole) | 1.33 - 1.35 Å | |

| N-N (triazole) | 1.30 - 1.36 Å | |

| Bond Angle | O-C-C | 123° |

| C-C-N | 125° | |

| N-N-N | 108 - 110° |

Note: This data is for an isomeric compound and is presented for illustrative purposes.

Synthesis and Characterization

Synthetic Protocol

A reliable method for the synthesis of this compound involves the reaction of α-bromocinnamaldehyde with sodium azide.[1] This approach is favored for its mild reaction conditions and high yield.

Experimental Protocol:

-

Bromination of 3-phenyl-2-propenal: 3-phenyl-2-propenal is treated with molecular bromine to yield 2,3-dibromo-3-phenyl-2-propenal.

-

Dehydrobromination: The resulting dibromo compound undergoes dehydrobromination to afford 2-bromo-3-phenyl-2-propenal.

-

Cycloaddition: 2-bromo-3-phenyl-2-propenal is reacted with sodium azide at room temperature. The reaction proceeds to exclusively yield this compound. An isolated yield of 87% has been reported for this step.[1]

Caption: Synthetic pathway for this compound.

Experimental Spectroscopic Data

The structure of the synthesized this compound has been confirmed by various spectroscopic techniques.[1]

Table 2: Experimental Spectroscopic Data for this compound

| Technique | Solvent | Key Signals |

| FT-IR (cm⁻¹) | - | 1694 (>C=O), 1584, 1562 (>C=C<), 1109 |

| ¹H NMR (ppm) | DMSO-d₆ | 10.17 (s, 1H, CHO), 7.95 (m, 2H, Ar-H), 7.52 (m, 3H, Ar-H) |

| ¹³C NMR (ppm) | DMSO-d₆ | 187.79 (CHO), 144.04 (C-triazole), 134.20, 128.91 (C-phenyl) |

Theoretical Calculations

Computational Methodology

A standard and effective approach for the theoretical investigation of 1,2,3-triazole derivatives involves Density Functional Theory (DFT). The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is commonly employed for geometry optimization and the calculation of vibrational frequencies and electronic properties.

Typical Computational Workflow:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is related to the molecule's reactivity. The molecular electrostatic potential (MEP) is also calculated to identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Caption: A typical workflow for the theoretical calculation of molecular properties.

Vibrational Analysis

The experimental FT-IR spectrum of this compound shows a strong absorption band at 1694 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group.[1] Bands in the region of 1584-1562 cm⁻¹ are attributed to C=C stretching vibrations within the phenyl and triazole rings. Theoretical frequency calculations on similar triazole derivatives have shown good agreement with experimental data, aiding in the precise assignment of vibrational modes.

Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity.

For analogous aromatic triazole derivatives, the HOMO is typically localized over the more electron-rich regions, often involving the phenyl and triazole rings, while the LUMO is distributed over the electron-deficient parts of the molecule. The aldehyde group, being electron-withdrawing, is expected to influence the distribution of these frontier orbitals.

Table 3: Calculated Electronic Properties of a Representative Aromatic Triazole Derivative

| Property | Value |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 5.0 eV |

| Dipole Moment | 3.0 to 4.0 Debye |

Note: These values are typical for related phenyl-substituted triazole systems and are provided for comparative purposes.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactive sites. For this compound, the region around the carbonyl oxygen of the aldehyde group is expected to have a high negative electrostatic potential, making it a likely site for electrophilic attack. The hydrogen atoms of the phenyl ring and the triazole ring are expected to exhibit positive electrostatic potential.

Applications and Future Directions

This compound serves as a key intermediate in the synthesis of a wide range of derivatives with potential applications in:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, including antimicrobial, antiviral, and anticancer drugs.

-

Materials Science: For the creation of new materials with specific optical or electronic properties.

-

Agrochemicals: As a basis for the design of new fungicides and herbicides.

Future research will likely focus on the synthesis of novel derivatives of this compound and the evaluation of their biological activities. Further detailed theoretical studies on this compound are warranted to provide a more complete understanding of its structure-property relationships and to guide the rational design of new functional molecules.

Conclusion

This technical guide has summarized the available theoretical and experimental knowledge on this compound. While a dedicated computational study on this molecule is yet to be published, the methodologies and data from related compounds provide a solid framework for understanding its properties. The detailed synthetic protocol and experimental characterization data presented herein serve as a valuable resource for researchers working with this versatile compound. The integration of theoretical calculations with experimental investigations will continue to be a powerful strategy in the exploration and application of novel triazole derivatives.

References

The Expanding Therapeutic Potential of Novel Triazole Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1] When functionalized with a carbaldehyde group, this core structure transforms into a highly versatile synthetic intermediate, paving the way for the development of novel drugs with significant potential in oncology, infectious diseases, and beyond. The aldehyde moiety serves as a reactive handle for the construction of diverse molecular architectures, including Schiff bases, hydrazones, and other derivatives, enabling the fine-tuning of biological activity.[2][3] This technical guide provides an in-depth exploration of the applications of novel triazole carbaldehydes, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Triazole Carbaldehydes

The construction of the triazole carbaldehyde scaffold can be achieved through several synthetic routes. A common and efficient method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," followed by oxidation.[4] This approach offers high regioselectivity and yields. Another strategy involves the direct formylation of a pre-formed triazole ring.

Representative Synthetic Protocol: Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes

This protocol outlines a general procedure for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes starting from 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT).[5]

Materials:

-

4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)

-

Primary amine (e.g., methylamine, benzylamine)

-

Water

-

Isopropyl alcohol (iPrOH) or 1,4-dioxane

-

Diethyl ether (Et₂O)

-

3 M HCl (aq.)

-

Saturated NaHCO₃ (aq.)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., petroleum ether, dichloromethane, ethyl acetate)

Procedure:

-

To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (0.5 mmol), the desired primary amine (0.55 mmol), water (45 µL), and isopropyl alcohol (or 1,4-dioxane) (1 mL).

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 70°C) for the required time (e.g., 18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

-

Wash the organic layer sequentially with 3 M HCl (aq., 2 x 100 mL), saturated NaHCO₃ (aq., 50 mL), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. A typical gradient could be petroleum ether/dichloromethane followed by dichloromethane/ethyl acetate to first remove 4-nitroaniline and then elute the desired product.[5]

Yields:

The yields for this reaction are generally moderate to excellent, depending on the substrate.

| Compound | Yield |

| 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde | 64% |

| 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde | 82% |

| 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | 93% |

Table 1: Representative yields for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes.[5]

Anticancer Applications

Triazole carbaldehydes are pivotal precursors for a new generation of anticancer agents. Their derivatives have demonstrated significant cytotoxic activity against various cancer cell lines by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[4]

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways, promoting cell growth and survival.[1] Overexpression of EGFR is a hallmark of several cancers, including triple-negative breast cancer (TNBC).[1] Novel triazole-containing compounds, synthesized from triazole carbaldehyde precursors, have been shown to inhibit EGFR phosphorylation, thereby blocking its downstream signaling and inducing cancer cell death.[1]

References

- 1. Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer [mdpi.com]

- 2. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, chemical properties, and diverse biological activities, with a focus on its potential as a scaffold for the development of novel therapeutic agents. This guide summarizes key quantitative data on the anticancer and antimicrobial activities of its derivatives, provides detailed experimental protocols for its synthesis and biological evaluation, and explores its potential mechanisms of action through signaling pathway diagrams.

Introduction